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molecular formula C9H9BrClNO B8680230 4-chlorophenacyl bromide O-methyloxime

4-chlorophenacyl bromide O-methyloxime

Cat. No. B8680230
M. Wt: 262.53 g/mol
InChI Key: NPAHWSUAQZFFLK-UHFFFAOYSA-N
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Patent
US06313344B1

Procedure details

50.3 g of 4-chlorophenacyl bromide in 300 ml of glacial acetic acid are stirred with 23 g of sodium acetate and 21.6 g O-methylhydroxylamine hydrochloride for 2 hours at 70° C. 150 ml of ethyl acetate are added to the mixture, which is then extracted by washing several times with water and saturated sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated by evaporation in vacuo. Crystallisation from hexane yields 4-chlorophenacyl bromide O-methyloxime having a melting point of 57 to 60° C.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=O)[CH2:7][Br:8])=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].Cl.[CH3:18][O:19][NH2:20].C(OCC)(=O)C>C(O)(=O)C>[CH3:18][O:19][N:20]=[C:6]([C:5]1[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH2:7][Br:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
ClC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
21.6 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted
WASH
Type
WASH
Details
by washing several times with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallisation from hexane

Outcomes

Product
Name
Type
product
Smiles
CON=C(CBr)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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